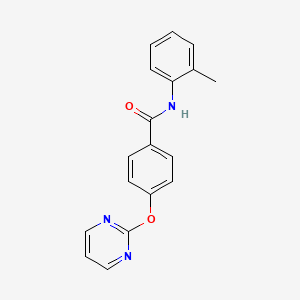

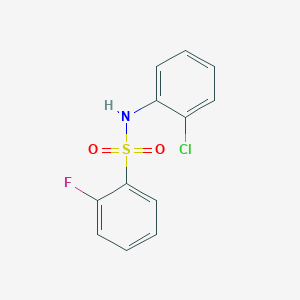

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide, also known as MPB or 2-Pyridinylmethylbenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. MPB has been shown to have a variety of effects on cellular processes, making it a valuable tool for researchers in many different fields.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Anticancer Applications

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide derivatives, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit selectivity towards HDACs 1-3 and 11, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, MGCD0103 induces cell-cycle arrest and apoptosis in cancer cells, demonstrating significant antitumor activity both in vitro and in vivo. This mechanism suggests a promising approach to cancer therapy, particularly for malignancies where HDAC overactivity is implicated (Zhou et al., 2008).

Chemical Separation and Quality Control

In the field of analytical chemistry, derivatives of N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide are used as reference substances in the development of separation techniques, such as nonaqueous capillary electrophoresis. This method has been applied for the quality control of pharmaceutical compounds, illustrating the compound's utility in ensuring the purity and efficacy of drugs (Ye et al., 2012).

Aldose Reductase Inhibition and Antioxidant Activity

Compounds structurally related to N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide have been studied for their aldose reductase inhibitory activity, which is relevant in managing complications of diabetes, such as diabetic retinopathy. These derivatives also exhibit notable antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).

Novel Material Applications

Research has extended into the development of novel materials, such as luminescent compounds and nanocomposites. For example, pyridyl substituted derivatives demonstrate aggregation-enhanced emission and multi-stimuli-responsive properties, making them suitable for various applications in optoelectronics and sensing technologies (Srivastava et al., 2017).

Propriétés

IUPAC Name |

N-(2-methylphenyl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-13-5-2-3-6-16(13)21-17(22)14-7-9-15(10-8-14)23-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMAPJIBKMTPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)